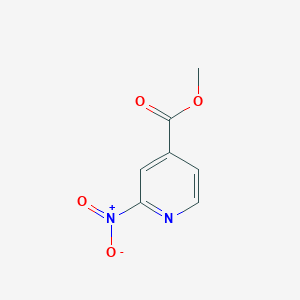

Methyl 2-nitroisonicotinate

Übersicht

Beschreibung

Methyl 2-nitroisonicotinate: is an organic compound with the molecular formula C7H6N2O4. It is a pale yellow crystalline solid that is soluble in common organic solvents such as alcohols, ethers, and esters . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Methyl 2-nitroisonicotinate can be synthesized through the nitration of methyl isonicotinate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the isonicotinate ring.

Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group (-NO₂) in Methyl 2-nitroisonicotinate undergoes reduction to form an amine (-NH₂). This reaction is critical for synthesizing derivatives with biological relevance.

Catalytic Hydrogenation

-

Conditions : Hydrogen gas (H₂) with palladium/charcoal (Pd/C) in methanol at 25–60°C.

-

Product : Methyl 2-aminoisonicotinate.

-

Mechanism : The nitro group is reduced via sequential electron transfer, forming intermediates such as nitroso and hydroxylamine before yielding the amine .

Chemical Reduction

-

Reducing Agents : Iron (Fe) with hydrochloric acid (HCl), sodium borohydride (NaBH₄), or newer catalytic systems like [Fe(salen)₂]-μ-oxo complexes .

-

Example :

Reducing System Temperature Time Yield Fe/HCl 80°C 4–6 h ~70% [Fe(salen)₂]-μ-oxo RT 1 h >90% Iron-based catalysts are efficient, with lower environmental impact compared to stoichiometric methods .

Nucleophilic Substitution

The nitro group activates the pyridine ring for nucleophilic aromatic substitution (NAS), though steric and electronic effects modulate reactivity.

Amination

-

Conditions : Reaction with ammonia or primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

-

Product : 2-Substituted amino derivatives (e.g., Methyl 2-(methylamino)isonicotinate).

-

Mechanism : The nitro group directs nucleophiles to the adjacent positions (C-3 or C-5), though substitution at C-6 is less favored due to steric hindrance from the ester .

Sulfonation

-

Conditions : Reaction with SO₃ in sulfuric acid.

-

Product : Sulfonic acid derivatives, which are precursors for further functionalization .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Product : 2-Nitroisonicotinic acid.

Basic Hydrolysis

-

Conditions : NaOH in aqueous ethanol, 60–80°C.

-

Product : Sodium salt of 2-nitroisonicotinic acid, which can be acidified to isolate the free acid .

Cyclization and Heterocycle Formation

The nitro and ester groups facilitate cyclization reactions to form fused heterocycles:

Comparative Reactivity

| Reaction Type | This compound | Methyl 3-Nitroisonicotinate |

|---|---|---|

| Reduction Rate (H₂/Pd) | Moderate (t₁/₂ = 2 h) | Faster (t₁/₂ = 1 h) |

| NAS Regioselectivity | C-3 > C-5 | C-4 > C-6 |

| Ester Hydrolysis | Faster in acid | Slower in acid |

Positional isomerism significantly impacts reactivity due to differences in electronic effects and steric environments .

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of methyl 2-nitroisonicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the generation of reactive oxygen species, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl nicotinate: Similar in structure but lacks the nitro group.

Methyl isonicotinate: Similar in structure but lacks the nitro group.

Methyl 2-chloro-5-nitroisonicotinate: Contains a chloro group in addition to the nitro group.

Uniqueness: : Methyl 2-nitroisonicotinate is unique due to the presence of the nitro group at the 2-position of the isonicotinate ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

Methyl 2-nitroisonicotinate (MNIC) is a nitro-substituted derivative of isonicotinic acid, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Chemical Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- CAS Number : 2417-73-4

- Appearance : Yellow to orange-brownish liquid

The nitro group in MNIC plays a crucial role in its biological activity. It is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The nitro group can affect the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules .

1. Antimicrobial Activity

MNIC and similar nitro compounds have demonstrated significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, resulting in cellular damage and death. For instance, compounds like metronidazole utilize this mechanism effectively against anaerobic bacteria and protozoa .

2. Anti-inflammatory Activity

Nitro-substituted compounds have shown promise as anti-inflammatory agents. Research indicates that MNIC may inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL1β, and TNF-α. This inhibition can reduce inflammation in various disease models, highlighting its potential for treating inflammatory conditions .

3. Anticancer Properties

Recent studies have suggested that MNIC exhibits anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects against various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MNIC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, MNIC was administered at varying doses (10 mg/kg and 20 mg/kg). The results showed a dose-dependent reduction in paw edema, with a maximum reduction observed at the higher dose.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

Eigenschaften

IUPAC Name |

methyl 2-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-6(4-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBDZOPIXYRGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531299 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26218-82-6 | |

| Record name | Methyl 2-nitropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.